

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid as a pharmaceutical intermediate.

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Compound of Interest

Compound Name: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

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Application Notes and Protocols: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-(2-aminothiazol-4-yl)-2-oxoacetic acid**, a critical intermediate in pharmaceutical synthesis. The document outlines its primary applications, presents key quantitative data, and offers detailed experimental protocols for its use in the development of active pharmaceutical ingredients (APIs).

Introduction and Applications

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid (CAS No: 73150-67-1) is a heterocyclic compound widely recognized for its role as a key building block in the synthesis of various pharmaceuticals.^{[1][2][3]} Its molecular structure, featuring an aminothiazole ring coupled with a keto-acid moiety, makes it a versatile precursor for creating complex molecules with significant biological activity.

The primary application of this intermediate is in the synthesis of semi-synthetic cephalosporin antibiotics of the third and fourth generations. The 2-(2-aminothiazol-4-yl)acetyl group is a common side chain at the C-7 position of the cephalosporin nucleus, which imparts a broad

spectrum of antibacterial activity. Cefdinir is a notable example of a cephalosporin synthesized using a derivative of this intermediate.^[4]

Beyond cephalosporins, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[4][5][6][7]} Consequently, **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** and its derivatives are valuable starting materials for the discovery and development of novel therapeutic agents.^{[5][6][8]}

Data Presentation

The following tables summarize the physicochemical properties of **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** and provide examples of reaction yields in cephalosporin synthesis where its derivatives are used as acylating agents.

Table 1: Physicochemical Properties of **2-(2-Aminothiazol-4-yl)-2-oxoacetic acid**

Property	Value	Reference
CAS Number	73150-67-1	[1] [2]
Molecular Formula	C5H4N2O3S	[1] [2] [9]
Molecular Weight	172.16 g/mol	[1] [2] [9]
Appearance	Not specified, likely a solid	[2]
Storage Conditions	2-8°C, sealed in a dry, dark place	[1] [2]
Synonyms	2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid, (2-Amino-4-thiazolyl)glyoxylic acid	[9]

Table 2: Representative Yields of Acylation Reactions in Cephalosporin Synthesis

7-Amino-cephem Nucleus	Acylation Agent (Derivative of 2-(2- aminothiazol-4- yl)-2-oxoacetic acid)	Yield (%)	Reference
7-amino-3-[(1-methyl- 1H-tetrazol-5- yl)thiomethyl]ceph-3- em-4-carboxylic acid	2-(2-aminothiazol-4- yl)-2-oxothioacetic- acid-S-benzothiazol-2- ylester	80.7%	[10]
7-amino-3-(1- pyridiniummethyl)ceph- -3-em-4-carboxylic- acid chloride	2-(2-aminothiazol-4- yl)-2-oxothioacetic- acid-S-benzothiazol-2- ylester	83.0%	[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a cephalosporin intermediate using an activated derivative of **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** and a general method for the synthesis of a related precursor, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.

Protocol 1: Synthesis of a 7-[2-(2-aminothiazol-4-yl)-2-oxoacetyl]-cephalosporin Intermediate

This protocol is adapted from a patented procedure for the acylation of a 7-amino-cephem nucleus.[10]

Materials:

- 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acid
- 2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester (activated acylating agent)
- N,O-bis-(trimethylsilyl)acetamide (BSA)
- Dichloromethane (DCM)

- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (e.g., acetone/dry ice)
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum drying oven

Procedure:

- Suspend 3.29 g of 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acid in 25 ml of dichloromethane in a round-bottom flask.
- Add 2.7 ml of N,O-bis-(trimethylsilyl)acetamide to the suspension and stir until a clear solution is obtained (approximately 15 minutes). This step silylates the carboxylic acid group.
- Cool the solution to -15°C using a cooling bath.
- Add 3.9 g of 2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester to the cooled solution.
- Stir the reaction mixture at -15°C for 4 hours.
- Pour the reaction mixture into 100 ml of ethanol to precipitate the product.
- Stir the resulting suspension at 0°C for 1 hour to complete precipitation.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[\[10\]](#)

Protocol 2: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

This protocol describes a method for preparing a key precursor to many aminothiazole-based side chains.[\[11\]](#)[\[12\]](#)

Materials:

- Thiourea
- Ethyl 4-chloroacetoacetate
- Water
- Aqueous ammonia
- Concentrated hydrochloric acid

Equipment:

- Reaction flask with a stirrer and dropping funnel
- Cooling bath (ice-water)
- pH meter or pH paper
- Filtration apparatus

Procedure: Step 1: Formation of the Thiazole Ring

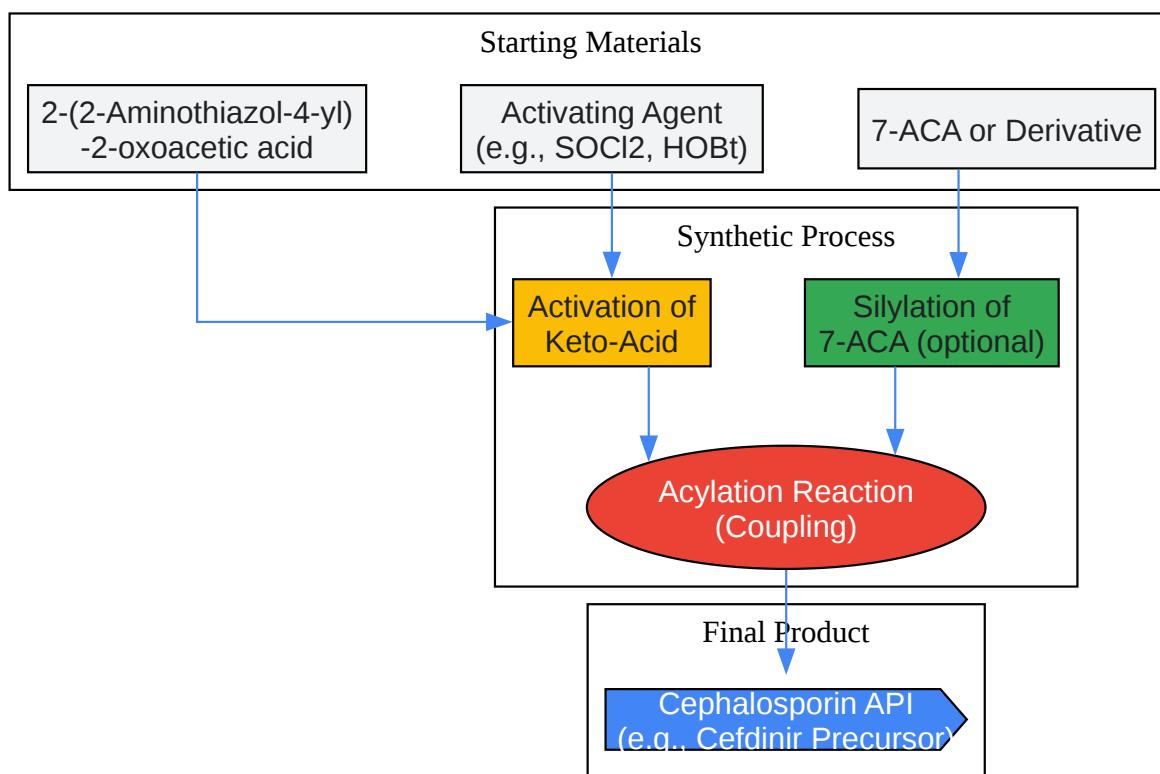
- Suspend 40g of thiourea in 100ml of water in a reaction flask and stir for 20 minutes to dissolve.
- Cool the solution to 0°C in an ice bath.
- While maintaining the temperature between 0-3°C, add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.[\[11\]](#)
- After the addition is complete, continue stirring the mixture at the same temperature for 3 hours.[\[11\]](#)
- Adjust the pH of the reaction mixture to 7 with aqueous ammonia to precipitate the intermediate ethyl 2-(2-aminothiazol-4-yl)acetate.
- Filter the white crystalline solid and wash with cold water.

Step 2: Hydrolysis to the Acetic Acid Hydrochloride

- Suspend the white crystals obtained from Step 1 in cold concentrated hydrochloric acid.
- Stir the suspension to facilitate hydrolysis of the ethyl ester to the carboxylic acid.
- The product, 2-aminothiazol-4-ylacetic acid hydrochloride, will precipitate from the acidic solution.
- Collect the product by filtration, wash with a small amount of cold water, and dry.

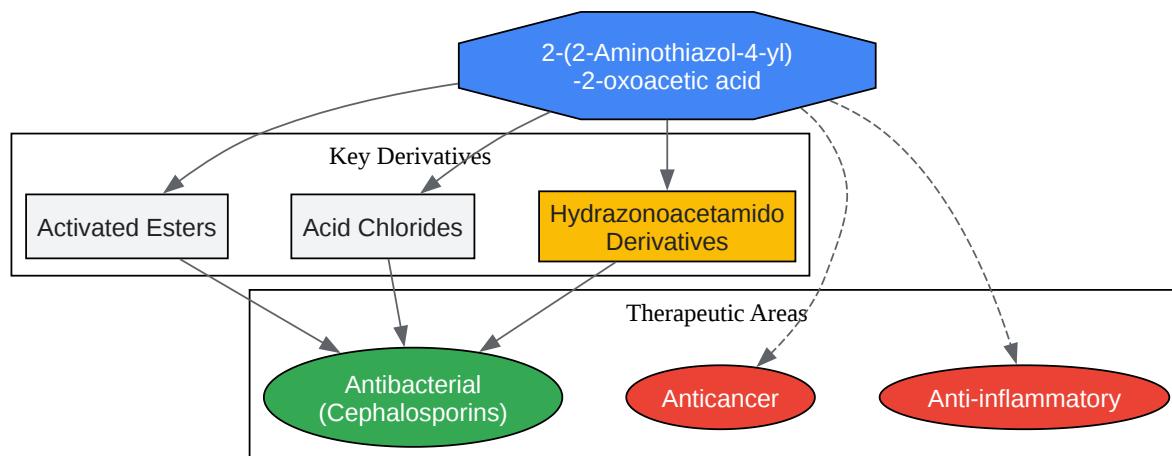
Visualizations

The following diagrams illustrate the general synthetic workflow and the role of **2-(2-aminothiazol-4-yl)-2-oxoacetic acid** as a versatile pharmaceutical intermediate.



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Caption: General workflow for cephalosporin synthesis.

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Caption: Role as a versatile pharmaceutical intermediate.

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